molecular formula C22H27N5OS B6960651 N-[3-[1-[[5-(dimethylamino)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethyl]phenyl]benzamide

N-[3-[1-[[5-(dimethylamino)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethyl]phenyl]benzamide

Cat. No.: B6960651
M. Wt: 409.5 g/mol
InChI Key: CXTOPEZJACFIKG-UHFFFAOYSA-N
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Description

N-[3-[1-[[5-(dimethylamino)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethyl]phenyl]benzamide is a compound of interest in various fields due to its unique chemical structure and potential applications. This compound contains a triazole ring, which is notable for its presence in many biologically active molecules.

Properties

IUPAC Name

N-[3-[1-[[5-(dimethylamino)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5OS/c1-15(2)27-21(26(4)5)24-25-22(27)29-16(3)18-12-9-13-19(14-18)23-20(28)17-10-7-6-8-11-17/h6-16H,1-5H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTOPEZJACFIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=C1SC(C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[1-[[5-(dimethylamino)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethyl]phenyl]benzamide typically involves the following steps:

  • Formation of the Triazole Ring: : This step often starts with the cyclization of suitable precursors under specific conditions to form the 1,2,4-triazole ring.

  • Attachment of Dimethylamino and Propan-2-yl Groups:

  • Thioether Formation: : The next step involves the formation of a thioether linkage, connecting the triazole ring to the ethyl group.

  • Final Benzamide Formation: : The last step usually involves a reaction between the intermediate and 3-[1-[4-propan-2-yl-benzamide]ethyl]phenyl]benzamide to form the final compound.

Industrial Production Methods

Industrial production of this compound often employs high-throughput techniques, leveraging catalysts and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound may be oxidized to form sulfoxides or sulfones, depending on the conditions.

  • Reduction: : Reduction reactions can affect the triazole ring or other functional groups.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur on the aromatic rings or at functional groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Various halides or other substituents, under appropriate conditions, facilitate substitution reactions.

Major Products

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced forms of the triazole ring or altered side chains.

  • Substitution: : Substituted derivatives of the original compound.

Scientific Research Applications

N-[3-[1-[[5-(dimethylamino)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethyl]phenyl]benzamide has significant potential across various fields:

  • Chemistry: : Used in the synthesis of complex molecules, as a reagent, or as a catalyst.

  • Biology: : Investigated for its potential effects on biological systems, possibly as an inhibitor or activator of specific pathways.

  • Medicine: : Explored for therapeutic uses, including as an antimicrobial, anticancer, or other pharmacologically active agent.

  • Industry: : Utilized in manufacturing processes, potentially in creating advanced materials or as part of a chemical process.

Mechanism of Action

The mechanism of action of N-[3-[1-[[5-(dimethylamino)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethyl]phenyl]benzamide often involves interactions with specific molecular targets such as enzymes, receptors, or other proteins. Its molecular pathway typically includes:

  • Binding to Targets: : The compound may bind to particular proteins or enzymes, altering their activity.

  • Pathway Modulation: : This binding can affect various biological pathways, influencing processes such as cell growth, signal transduction, or metabolic pathways.

Comparison with Similar Compounds

Compared to similar compounds, N-[3-[1-[[5-(dimethylamino)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethyl]phenyl]benzamide stands out due to its specific triazole structure and attached functional groups, which confer unique properties.

Similar Compounds

  • 1,2,4-Triazole Derivatives: : Compounds with similar triazole rings but different substituents.

  • Benzamides: : Other benzamide-based molecules with varying side chains or functional groups.

Each of these similar compounds may share some biological activities or chemical reactivity, but the specific structure of this compound provides distinct properties and applications.

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